molecular formula C11H18ClNS B15272678 [1-(5-Chlorothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine

[1-(5-Chlorothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B15272678
M. Wt: 231.79 g/mol
InChI Key: ZZXWEAKMCJTKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired amine product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways. It can be used in assays to investigate enzyme interactions and receptor binding .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases .

Industry: Industrially, 1-(5-Chlorothiophen-2-yl)ethylamine is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Chlorothiophen-2-yl)ethylamine
  • [(5-chlorothiophen-2-yl)methyl][2-(cyclohex-1-en-1-yl)ethyl]amine
  • 2-((1-(5-Chlorothiophen-2-yl)ethyl)amino)butan-1-ol

Uniqueness: What sets 1-(5-Chlorothiophen-2-yl)ethylamine apart from similar compounds is its specific combination of the chlorothiophene ring and the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C11H18ClNS

Molecular Weight

231.79 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-3-methylbutan-2-amine

InChI

InChI=1S/C11H18ClNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3

InChI Key

ZZXWEAKMCJTKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

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